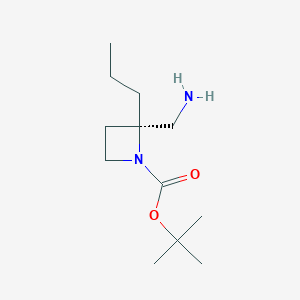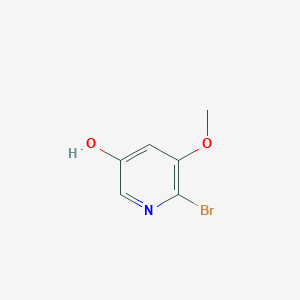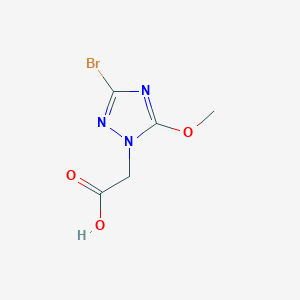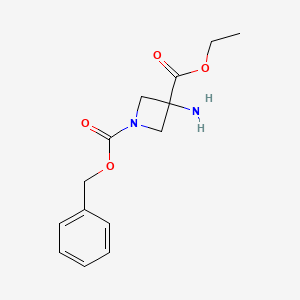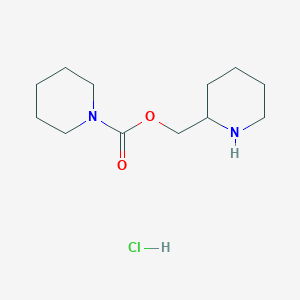
Piperidin-2-ylmethyl piperidine-1-carboxylate hydrochloride
Vue d'ensemble
Description
“Piperidin-2-ylmethyl piperidine-1-carboxylate hydrochloride” is a chemical compound with the formula C12H23ClN2O2 . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidines are synthesized through various intra- and intermolecular reactions . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidines undergo various reactions such as hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The compound is a powder with a molecular weight of 262.78 . It has a storage temperature of room temperature .Applications De Recherche Scientifique
Synthesis of Biologically Active Piperidines
Piperidine derivatives are pivotal in the synthesis of biologically active compounds. The versatility of piperidin-2-ylmethyl piperidine-1-carboxylate hydrochloride allows for its use in intra- and intermolecular reactions to create various piperidine derivatives, such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These derivatives are crucial for designing drugs with potential therapeutic effects.
Development of Anticancer Agents
Piperidine structures are integral in the development of anticancer agents. The structural flexibility of piperidin-2-ylmethyl piperidine-1-carboxylate hydrochloride enables the creation of compounds that can be tested for their antiproliferative and antimetastatic effects on various types of cancers . This application is significant in the ongoing search for more effective cancer treatments.
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal properties of piperidine derivatives make them valuable in the field of infectious diseases. Piperidin-2-ylmethyl piperidine-1-carboxylate hydrochloride can be used to synthesize compounds that exhibit these properties, potentially leading to the development of new antibiotics and antifungals .
Analgesic and Anti-inflammatory Uses
Piperidine derivatives are known to possess analgesic and anti-inflammatory activities. The compound can be utilized to produce new molecules that may serve as pain relievers or as treatments for inflammatory conditions .
Neuroprotective and Anti-Alzheimer’s Research
Research into neurodegenerative diseases like Alzheimer’s has benefited from piperidine derivatives. Piperidin-2-ylmethyl piperidine-1-carboxylate hydrochloride may contribute to the synthesis of compounds with neuroprotective properties or those that can mitigate the symptoms of Alzheimer’s disease .
Antipsychotic and Antidepressant Discovery
The piperidine nucleus is also explored for its potential in psychiatric medication. Derivatives synthesized from piperidin-2-ylmethyl piperidine-1-carboxylate hydrochloride could lead to new antipsychotic or antidepressant drugs, expanding the options available for mental health treatment .
Safety And Hazards
The compound is classified as a hazard under GHS07. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Orientations Futures
The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propriétés
IUPAC Name |
piperidin-2-ylmethyl piperidine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.ClH/c15-12(14-8-4-1-5-9-14)16-10-11-6-2-3-7-13-11;/h11,13H,1-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWJKDSVJCYLEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)OCC2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperidin-2-ylmethyl piperidine-1-carboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(4R)-4-amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B1382242.png)
